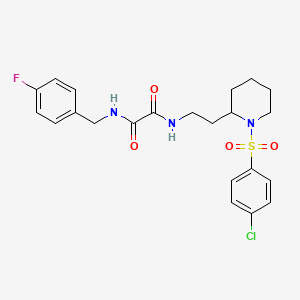

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

説明

BenchChem offers high-quality N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN3O4S/c23-17-6-10-20(11-7-17)32(30,31)27-14-2-1-3-19(27)12-13-25-21(28)22(29)26-15-16-4-8-18(24)9-5-16/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPZPCZCICPFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is C23H28ClN3O4S, with a molecular weight of approximately 478.0 g/mol. The structural components include:

- Piperidine Ring : Known for its role in various biological activities.

- Sulfonamide Group : Associated with antibacterial and enzyme inhibitory properties.

- Oxalamide Moiety : Implicated in modulating biological interactions.

These structural features suggest potential interactions with various biological targets, making the compound a candidate for therapeutic applications.

The biological activity of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Modulation of Neurotransmission : The compound has been shown to influence neurotransmitter systems, potentially aiding in the treatment of central nervous system disorders.

- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Pharmacological Applications

The compound's diverse biological activities suggest several potential applications:

- Psychiatric Disorders : Its interaction with serotonin receptors points towards possible use in treating mood disorders.

- Antimicrobial Treatments : Given its antibacterial properties, it may serve as a lead compound in developing new antibiotics .

- Cancer Therapy : The sulfonamide group's known anticancer properties could be leveraged in oncological research .

Case Studies and Experimental Data

Recent studies have investigated the biological activity of related compounds bearing similar structural motifs. For instance, compounds with piperidine and sulfonamide functionalities have demonstrated:

| Compound | Activity | IC50 Value |

|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | AChE Inhibition | 0.63 ± 0.001 μM |

| Various Sulfonamide Derivatives | Antibacterial | Moderate to Strong |

These findings highlight the promising pharmacological profiles of compounds similar to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide.

In Silico Studies

Docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies reveal that the sulfonamide group can effectively engage with enzyme active sites, while the piperidine ring may modulate receptor activity . Such insights are crucial for understanding the compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。